molecular formula C₁₆H₉D₃BrN₅ B1151158 Pyrazolam-d3

Pyrazolam-d3

Cat. No.: B1151158
M. Wt: 357.22
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolam-d3 is a deuterium-labeled analog of the designer benzodiazepine Pyrazolam, specifically developed for use as an internal standard in advanced analytical techniques. Its primary research value lies in improving the accuracy and reliability of quantitative analyses, particularly in the field of forensic and clinical toxicology. Using a deuterated standard like this compound helps correct for variations during sample preparation and instrumental analysis, leading to more precise measurement of Pyrazolam concentrations in complex biological matrices such as blood, serum, and urine . Pyrazolam is of significant research interest due to its status as a designer benzodiazepine that is not excreted as a metabolite of other common benzodiazepines, making it a specific marker of intake . Studies indicate that unlike many other benzodiazepines, Pyrazolam is excreted from the body unchanged, which simplifies its detection and quantification in forensic casework . Researchers utilize this compound to investigate the pharmacokinetics, metabolic stability, and prevalence of Pyrazolam in intoxication cases and post-mortem screenings, contributing to a better understanding of the public health impact of new psychoactive substances (NPS) . This compound is intended for research applications only.

Properties

Molecular Formula

C₁₆H₉D₃BrN₅

Molecular Weight

357.22

Synonyms

8-Bromo-1-methyl-d3-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Origin of Product

United States

Synthetic Methodologies for Deuterated Pyrazolam Analogs

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules can be achieved through several strategic approaches, broadly categorized as late-stage C-H activation/exchange reactions or bottom-up synthesis using labeled building blocks. acs.orgnih.gov The choice of method depends on factors such as the desired position of the label, the stability of the target molecule, functional group tolerance, and scalability. nih.gov

Hydrogen Isotope Exchange (HIE): This is a common and direct method for incorporating deuterium. acs.org

Acid- or Base-Catalyzed Exchange: Many molecules can undergo hydrogen-deuterium exchange at specific positions when exposed to deuterated acids or bases in a deuterated solvent like deuterium oxide (D₂O). nih.govbeilstein-journals.org For example, an efficient synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives was achieved through an α-H/D exchange of 1-aminopyridinium cations in basic D₂O. beilstein-journals.orgnih.gov While cost-effective due to the use of D₂O, this method can sometimes suffer from a lack of regioselectivity and may require harsh conditions. nih.gov

Metal-Catalyzed Exchange: Transition metal catalysts (e.g., based on iridium, palladium, or iron) can facilitate the direct and often highly selective exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O. acs.orgnih.gov A nanostructured iron catalyst has been shown to permit the selective deuteration of various (hetero)arenes using D₂O. nih.gov This approach is powerful for late-stage functionalization but can be sensitive to certain functional groups present in the molecule. acs.org

A summary of these general strategies is presented below.

StrategyDeuterium SourceKey FeaturesConsiderations
Acid/Base-Catalyzed H/D Exchange D₂O, Deuterated acids/basesOperationally simple, cost-effective. beilstein-journals.orgMay lack regioselectivity; can require harsh conditions. nih.gov
Metal-Catalyzed H/D Exchange D₂ gas, D₂OHigh regioselectivity, applicable to late-stage synthesis. acs.orgnih.govCatalyst cost and sensitivity; functional group tolerance. acs.org
Synthesis from Labeled Precursors Deuterated building blocks (e.g., CD₃I, CD₃NH₂)Precise control of label position and stoichiometry. nih.govMay require longer, de novo synthesis routes.

Precursor Chemistry and Reaction Pathways for Pyrazolam-d3 Synthesis

The specific designation "this compound" strongly suggests that three deuterium atoms have been incorporated, most logically on the 1-methyl group of the triazolo ring. The synthesis of the parent (non-deuterated) compound, Pyrazolam (B6416683), provides a clear blueprint for how this can be achieved.

The established synthesis of Pyrazolam proceeds from bromazepam. wikipedia.org The key steps are:

Condensation of bromazepam with methylamine (B109427) in the presence of titanium tetrachloride to form an amidine.

Treatment with nitrous acid to yield a nitrosylation product.

Reaction with hydrazine.

Final ring closure with triethyl orthoacetate to form the triazolo ring, yielding Pyrazolam. wikipedia.org

To produce This compound , the most direct pathway involves modifying the first step of this synthesis by substituting standard methylamine with its deuterated isotopologue, methylamine-d3 (CD₃NH₂) . This ensures the methyl group attached at the N-1 position of the final triazolo[4,3-a] wiseguyreports.comresearchgate.netbenzodiazepine (B76468) core is fully deuterated. This "bottom-up" approach using a labeled precursor is a common and effective method for producing specifically labeled compounds. nih.gov

The reaction pathway is therefore a direct adaptation of the established route:

Precursor 1: Bromazepam

Precursor 2 (Deuterated): Methylamine-d3 (CD₃NH₂)

Reaction: The condensation of bromazepam with methylamine-d3 would proceed, followed by the subsequent steps of nitrosylation, reaction with hydrazine, and cyclization to yield the final this compound molecule. wikipedia.org

Isotopic Purity Assessment and Structural Elucidation Techniques for this compound

Following synthesis, it is critical to confirm the structural integrity of the molecule and to assess its isotopic purity—that is, the percentage of molecules that correctly contain the desired number of deuterium atoms at the specific location. rsc.org A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.net ESI-HRMS can readily distinguish between the desired deuterated compound (e.g., this compound) and any partially deuterated (d1, d2) or non-deuterated (d0) isotopologues based on their precise mass-to-charge (m/z) ratios. researchgate.net The relative abundance of these distinct isotopologue ions in the mass spectrum allows for a quantitative calculation of isotopic purity. rsc.orgresearchgate.net This technique is noted for its high sensitivity and very low sample consumption. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the exact location of the deuterium labels within the molecule. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-1 methyl protons would be absent or significantly diminished. nih.gov The degree of deuterium incorporation can be calculated by comparing the integration of this signal region to that of other non-deuterated protons within the molecule. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For this compound, a signal would be expected in the ²H NMR spectrum at the chemical shift corresponding to the methyl group, providing direct evidence of successful labeling at that position. nih.gov

Combining these techniques provides a comprehensive and robust characterization of the synthesized deuterated compound. rsc.org

TechniqueInformation ProvidedAdvantages
LC-HRMS Isotopic distribution (d0, d1, d2, d3, etc.), Isotopic purity calculation, Molecular formula confirmation. rsc.orgresearchgate.netHigh sensitivity, rapid analysis, low sample consumption. researchgate.net
¹H NMR Confirms position of deuteration (via signal absence/reduction), Quantifies deuterium incorporation. nih.govnih.govProvides detailed structural context, well-established quantification methods. nih.gov
²H NMR Direct detection of deuterium atoms, Confirms position of deuteration. nih.govUnambiguous detection of the deuterium label. nih.gov

Advanced Analytical Applications of Pyrazolam D3 in Research

Role as an Internal Standard in Quantitative Mass Spectrometry for Benzodiazepine (B76468) Research

Pyrazolam-d3 serves as an ideal internal standard (IS) for the quantification of pyrazolam (B6416683) and other benzodiazepines in complex biological matrices. An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. Deuterated standards, like Pyrazolam-d4, are considered the gold standard as they co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, ensuring the most accurate quantification. cuny.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of benzodiazepine analysis, this compound is crucial for developing robust and reliable LC-MS/MS methods.

A typical LC-MS/MS method for the analysis of designer benzodiazepines, including pyrazolam, in matrices like blood or hair involves several key steps. cuny.edunih.gov After addition of the internal standard, which includes Pyrazolam-d4, the samples undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the matrix. cuny.edunih.gov The extract is then injected into the LC system.

Chromatographic separation is often achieved using a C18 column. cuny.edunih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is commonly employed. cuny.edu The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, monitoring for specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard. cuny.edu For pyrazolam, specific precursor-to-product ion transitions are selected for quantification and confirmation.

A study on the determination of 17 designer benzodiazepines in hair utilized Pyrazolam-d4 as an internal standard. cuny.edu The method demonstrated good chromatographic separation and sensitivity. The table below summarizes typical LC-MS/MS parameters used in such research.

Table 1: Illustrative LC-MS/MS Parameters for Benzodiazepine Analysis Using a Pyrazolam Deuterated Internal Standard

Parameter Setting
Chromatography
Column Kinetex C18 (2.6 µm, 2.1 x 100 mm) cuny.edu
Mobile Phase A 0.1% Formic Acid in Water cuny.edu
Mobile Phase B 0.1% Formic Acid in Acetonitrile cuny.edu
Flow Rate 0.3 mL/min cuny.edu
Column Temperature 40°C cuny.edu
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive cuny.edu
Nebulizing Gas Flow 2 L/min cuny.edu
Drying Gas Flow 10 L/min cuny.edu
Interface Temperature 300°C cuny.edu

This data is illustrative and based on a published research method. cuny.edu Actual parameters may vary depending on the specific instrumentation and application.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for the analysis of thermally labile compounds like benzodiazepines, GC-MS can also be employed, often requiring a derivatization step to improve the volatility and thermal stability of the analytes. nist.govnih.gov In GC-MS methods, this compound would also serve as an effective internal standard, compensating for variability in the derivatization process and injection volume.

A typical GC-MS analysis involves extraction of the benzodiazepines from the biological matrix, followed by derivatization. nih.gov The derivatized extract is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection.

The use of a deuterated internal standard like this compound is critical to ensure accurate quantification by correcting for any inconsistencies during the multi-step sample preparation and analysis process.

Table 2: Representative GC-MS Parameters for Benzodiazepine Analysis

Parameter Setting
Gas Chromatography
Column VF-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) nist.gov
Carrier Gas Helium nist.gov
Inlet Temperature 270°C nist.gov
Oven Program 60°C to 270°C at 10°C/min nist.gov
Mass Spectrometry
Ionization Mode Electron Ionization (EI) nist.gov
Ion Source Temperature 230°C nist.gov

This data represents typical parameters and is compiled from general GC-MS benzodiazepine analysis methods. nist.govlcms.cz Specific conditions can vary.

Method Validation in Bioanalytical Chemistry Utilizing this compound

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. This compound plays a key role in the validation of bioanalytical methods for the quantification of benzodiazepines. Method validation encompasses several key parameters.

Evaluation of Linearity and Calibration Models

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the known concentrations of the calibrators. A weighted linear regression model, often using a 1/x weighting factor, is frequently applied to ensure accuracy across the entire calibration range, especially at the lower concentrations. gla.ac.uk Research has shown that for pyrazolam, linearity can be established over a range of 1-500 ng/mL in blood. nih.gov

Assessment of Matrix Effects and Recovery in Complex Research Matrices

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. Recovery refers to the efficiency of the extraction process. Both are critical parameters to evaluate during method validation. This compound is used to assess these effects by comparing the response of the analyte in a post-extraction spiked sample to a neat solution (for matrix effect) and by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample (for recovery). Studies have reported matrix effects for pyrazolam ranging from -52% to 33%, with consistent effects indicated by low relative standard deviation (RSD) values. nih.gov Recovery for pyrazolam has been shown to be between 35% and 90%. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Assays

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. gla.ac.uk These are often determined by analyzing samples with decreasing concentrations of the analyte. For pyrazolam, validated methods have achieved an LOD of 0.5 ng/mL and an LOQ of 1 ng/mL in blood. nih.gov Another study determined the LOD for pyrazolam to be 2 ng/mL in blood. gla.ac.uk In a method for analyzing designer benzodiazepines in hair, the LOQ for pyrazolam was found to be 5 pg/mg. cuny.edu

Table 3: Validation Parameters for Pyrazolam from a Validated LC-MS/MS Method in Blood

Validation Parameter Result
Linearity Range 1-500 ng/mL nih.gov
Bias ±12% nih.gov
Intra-day Imprecision (RSD) 3-20% nih.gov
Inter-day Imprecision (RSD) 4-21% nih.gov
Matrix Effect -52% to 33% nih.gov
Recovery 35-90% nih.gov
Limit of Detection (LOD) 0.5 ng/mL nih.gov

This data is based on a specific validated method and may differ in other studies. nih.gov

Application in Forensic Chemical Analysis Research

In the realm of forensic toxicology, the accurate and precise quantification of substances in biological samples is paramount. The emergence of new psychoactive substances (NPS), particularly designer benzodiazepines, presents a significant challenge for forensic laboratories. researchgate.netnih.goveurekaselect.com To address this, advanced analytical methods are required, and the use of stable isotope-labeled internal standards is a cornerstone of best practice for quantitative analysis using mass spectrometry. uniklinik-freiburg.de this compound, along with its other isotopic variants such as Pyrazolam-d4 and Pyrazolam-d7, serves as a critical tool in this context. caymanchem.comcuny.edu

This compound is intended for use as an internal standard for the quantification of its non-deuterated analogue, pyrazolam, by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com The rationale for using a deuterated standard is that it co-elutes chromatographically with the target analyte and exhibits nearly identical chemical and physical properties, including ionization efficiency and fragmentation patterns in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which are common in complex biological specimens such as blood, urine, and hair. uniklinik-freiburg.dersc.org The use of such standards is crucial for the development of fully validated, sensitive, and specific methods for detecting traditional and designer benzodiazepines in samples of forensic interest. nih.goveurekaselect.com

Research in forensic chemical analysis has demonstrated the utility of deuterated pyrazolam in various applications. For instance, a validated method for the determination of designer benzodiazepines in hair utilized Pyrazolam-d4 as part of a suite of internal standards. cuny.edu Hair analysis is particularly valuable in forensic toxicology as it can provide a longer detection window, offering insights into patterns of drug use over time. In this research, the analysis was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. cuny.edu The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution. nih.govcuny.eduuit.no

The table below summarizes typical instrumental parameters employed in research for the analysis of benzodiazepines, including pyrazolam, using LC-MS/MS.

Table 1: Representative LC-MS/MS Parameters for Benzodiazepine Analysis in Forensic Research

ParameterDescriptionSource(s)
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC/UPLC) uit.nounibo.it
Analytical Column Kinetex C18 or equivalent reversed-phase column cuny.edursc.org
Mobile Phase A 0.1% Formic acid in water cuny.edursc.org
Mobile Phase B 0.1% Formic acid in acetonitrile cuny.edursc.org
Flow Rate 0.3 - 0.4 mL/min cuny.eduunibo.it
Column Temperature 40 - 50 °C cuny.eduunibo.it
Ionization Source Electrospray Ionization (ESI), Positive Mode cuny.eduuit.no
Detection Mode Multiple Reaction Monitoring (MRM) nih.govcuny.edu

Detailed research findings underscore the effectiveness of methods incorporating deuterated pyrazolam. In a study focused on developing and validating a method for quantifying designer benzodiazepines in hair, Pyrazolam-d4 was used as the internal standard for pyrazolam. cuny.edu The method established a set of calibrators and quality controls to ensure accuracy and precision. cuny.edu Another study on the quantitative analysis of designer benzodiazepines in blood samples also highlighted the importance of such methods in forensic casework, establishing a concentration range of 0.005-0.20 mg/L with acceptable linearity for pyrazolam. gla.ac.uk

The table below presents a summary of research findings related to the quantification of pyrazolam using deuterated internal standards in forensic contexts.

Table 2: Research Findings on Pyrazolam Quantification Using Deuterated Standards

Research FocusBiological MatrixInternal Standard UsedKey Findings & Validation DataSource(s)
Determination of Designer Benzodiazepines HairPyrazolam-d4A working solution of 7 internal standards, including Pyrazolam-d4, was prepared at 0.01 µg/mL. The internal standard concentration in samples was 25 pg/mg. The method was validated for sensitivity, specificity, and accuracy. cuny.edu
Quantitative Analysis of Designer Benzodiazepines BloodNot specified, but method suitable for pyrazolamThe method demonstrated acceptable linearity over a concentration range of 0.005-0.20 mg/L for pyrazolam. Bias and precision were within acceptable limits for all analytes. gla.ac.uk
General Forensic Application N/APyrazolam-d7Intended for use as an internal standard for the quantification of pyrazolam by GC- or LC-MS in research and forensic applications. caymanchem.com

The application of this compound and its isotopic analogues is not merely an academic exercise; it has direct implications for forensic casework. The ability to reliably quantify pyrazolam, a substance that has been sold online as a 'research chemical' and encountered in forensic investigations, is essential. nih.gov Accurate quantification helps toxicologists interpret findings, for example, in cases of driving under the influence of drugs (DUID) or in post-mortem examinations where drug involvement is suspected. gla.ac.uknih.gov The data generated from these robust analytical methods contribute to a better understanding of the prevalence and toxicology of designer benzodiazepines. researchgate.net

In Vitro and Ex Vivo Metabolic Pathway Elucidation of Pyrazolam and Deuterated Analogs

Identification of Metabolites via High-Resolution Mass Spectrometry

Early metabolic studies of pyrazolam (B6416683) suggested it was largely resistant to biotransformation, with research indicating it was primarily excreted unchanged in urine. wikipedia.orgpsychonautwiki.orgresearchgate.net One initial study involving self-administration and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) did not detect any metabolites in either in vivo samples or in vitro human liver microsome (HLM) assays. uniklinik-freiburg.denih.gov

However, subsequent investigations employing more advanced and sensitive liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) techniques have contradicted these early findings. core.ac.uk These studies, conducted on authentic urine samples from intoxication cases, successfully identified several metabolic products. core.ac.ukresearchgate.netnih.gov The primary metabolite identified was a direct glucuronide conjugate of the parent compound (pyrazolam N-glucuronide). researchgate.netnih.gov Additionally, two minor mono-hydroxylated metabolites were detected in low abundance, indicating that Phase I oxidative metabolism does occur, albeit to a limited extent. core.ac.ukresearchgate.net The application of enzymatic hydrolysis with β-glucuronidase confirmed the presence of these glucuronidated conjugates. researchgate.netnih.gov

The stark difference in findings highlights the critical role of analytical sensitivity in metabolite detection. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide the necessary mass accuracy and resolution to detect and identify low-concentration metabolites in complex biological matrices. nih.govresearchgate.netnih.gov

Table 1: Pyrazolam Metabolites Identified in Human Urine via LC-HRMS/MS This table is based on findings from published research.

Metabolite Metabolic Pathway Detection Notes Reference
Pyrazolam N-Glucuronide Phase II: Glucuronidation Most common metabolite detected without hydrolysis. researchgate.net, nih.gov
Hydroxy Pyrazolam (Isomer 1) Phase I: Hydroxylation Detected at low abundance. researchgate.net, core.ac.uk
Hydroxy Pyrazolam (Isomer 2) Phase I: Hydroxylation Detected at low abundance. researchgate.net, core.ac.uk

Enzymatic Biotransformation Pathways of Pyrazolam in Microsomal and Cellular Systems

The biotransformation of benzodiazepines typically involves two main phases. Phase I reactions, primarily oxidation through the Cytochrome P450 (CYP) enzyme system, introduce or expose functional groups. researchgate.netresearchgate.net Phase II reactions involve the conjugation of these groups with endogenous molecules, such as glucuronic acid via UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion. nih.govresearchgate.net

The most significant metabolic step is direct N-glucuronidation of the parent pyrazolam. researchgate.netnih.gov This indicates a primary role for UGT enzymes. A study investigating the specific UGTs responsible for the glucuronidation of nine designer benzodiazepines found that UGT1A4 was the exclusive enzyme for many of them; however, in that specific study, pyrazolam glucuronides were not detected after incubation with pHLM or 13 different human UGTs. nih.gov This suggests that the glucuronidation of pyrazolam may be catalyzed by a different, less common UGT isoform, or that the in vitro conditions were not optimal for this specific substrate. The use of more complete cellular systems, such as human hepatocytes which contain the full complement of metabolic enzymes and cofactors, can provide a more accurate reflection of in vivo metabolism compared to microsomes alone. tandfonline.com

Investigation of Kinetic Isotope Effects through Deuteration in Metabolic Studies

The kinetic isotope effect (KIE) is a powerful tool used in mechanistic studies of chemical and enzymatic reactions. libretexts.orgwikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orgunam.mx In drug metabolism research, the deuterium (B1214612) KIE (kH/kD) is frequently utilized. The substitution of a hydrogen (¹H) atom with a deuterium (²H) atom at a position targeted for metabolism creates a stronger carbon-deuterium (C-D) bond compared to the original carbon-hydrogen (C-H) bond. nih.gov

The cleavage of this bond is often the rate-limiting step in CYP-mediated oxidation. nih.gov Consequently, a significantly higher activation energy is required to break the C-D bond, which can lead to a substantial decrease in the rate of metabolism. libretexts.org This phenomenon is known as a primary KIE. A normal deuterium KIE for CYP-catalyzed reactions typically falls in the range of 2 to 8, meaning the deuterated compound is metabolized 2 to 8 times more slowly than its non-deuterated counterpart.

Comparative Metabolic Stability Studies of Pyrazolam-d3 vs. Pyrazolam in Research Models

Metabolic stability is a critical parameter in drug research, influencing the half-life and exposure of a compound in vivo. In vitro models, such as human liver microsomes (HLM) and hepatocytes, are routinely used to assess this property. The principle of using deuteration to enhance metabolic stability is a well-established strategy in medicinal chemistry. juniperpublishers.comresearchgate.net By slowing the rate of metabolic clearance through the KIE, deuteration can lead to improved pharmacokinetic properties. nih.gov

Table 2: Hypothetical Comparative Metabolic Stability of Pyrazolam vs. This compound in Human Liver Microsomes This table presents a hypothetical scenario based on established principles of kinetic isotope effects to illustrate the expected outcome of a comparative study. Actual values would require experimental determination.

Compound Intrinsic Clearance (CLint) (µL/min/mg protein) In Vitro Half-Life (t½) (min) Primary Observation
Pyrazolam 15.2 45.6 Baseline metabolic rate.

This hypothetical data illustrates that strategic deuteration can substantially increase the metabolic stability of a compound in a research setting, providing a valuable method for modulating pharmacokinetic properties.

Molecular Pharmacology and Receptor Interaction Research Non Human and in Vitro Models

Investigation of Pyrazolam (B6416683) Analogs at Central Nervous System Receptors in In Vitro Systems

Research into pyrazolam and its analogs primarily focuses on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS). nih.gov Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. nih.gov This modulation increases the frequency of the chloride channel opening, leading to neuronal inhibition. nih.gov

In vitro studies and predictive models are crucial for understanding the binding affinity of these compounds. The binding affinity to the GABA-A receptor is a key indicator of a compound's potential potency. Pyrazolam itself is reported to have a lower predicted binding affinity compared to some other designer benzodiazepines like flunitrazolam (B1451286) and clonazolam. sci-hub.se For instance, one study noted that pyrazolam, along with adinazolam (B1664376) and cloniprazepam, had the lowest predicted log 1/c values, which is a measure of binding affinity. sci-hub.se

The structural characteristics of benzodiazepine (B76468) analogs significantly influence their receptor affinity. For example, the substitution of the phenyl ring at position-5 for a pyridin-2-yl ring, as seen in pyrazolam's structure, has been reported to cause a substantial decrease in lipophilicity. core.ac.uk This property can affect how the molecule interacts with the receptor. While many designer benzodiazepines have not undergone formal clinical trials, their pharmacological attributes are investigated through methods like receptor binding assays and predictive modeling. nih.govucl.ac.uk Research has highlighted that newer designer benzodiazepines, such as fluclotizolam (B3026183) and flualprazolam, show predicted binding affinities greater than those of earlier compounds. nih.gov

Table 1: Predicted GABA-A Receptor Binding Affinities and Blood-to-Plasma Ratios for Pyrazolam and Selected Analogs

CompoundPredicted Binding Affinity (log 1/c)Experimental Blood-to-Plasma Ratio
PyrazolamLow sci-hub.se1.18 nih.gov
FlunitrazolamHigh sci-hub.seN/A
ClonazolamHigh sci-hub.seN/A
Flubromazolam (B1261935)High sci-hub.seN/A
PhenazepamN/A0.57 nih.gov
EtizolamN/A0.70 nih.gov
DiclazepamN/A0.82 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzodiazepine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational models used extensively in drug development and toxicology to predict the biological activity of chemical compounds based on their molecular structures. nih.govbrieflands.com For benzodiazepine analogs, QSAR models have been developed to forecast their binding affinity for the GABA-A receptor. ucl.ac.uknih.gov These models correlate structural features and physicochemical properties of the molecules with their experimentally determined biological activities. nih.gov

One such QSAR study developed a model using a dataset of 76 benzodiazepine molecules, which was then used to predict the binding affinity (expressed as log1/c) for 101 designer benzodiazepines. nih.gov The model demonstrated good predictive power, with a coefficient of determination (r²) of 0.75 for the training set. nih.gov The results of this modeling classified 41% of the studied designer benzodiazepines as having high predicted potency (log1/c > 8.00). nih.gov Other 3D-QSAR models have also shown very good performance statistics in predicting the activity of designer benzodiazepines. researchgate.net

These studies are valuable for the preliminary risk assessment of newly emerging designer benzodiazepines. ucl.ac.ukresearchgate.net Key structural features identified through pharmacophore modeling as important for high binding affinity in benzodiazepines include the presence and positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group. ucl.ac.uk QSAR analyses have consistently highlighted that modifications at specific positions on the benzodiazepine ring system significantly alter receptor affinity. chemisgroup.us For example, the presence of an electron-withdrawing group at position 7 is a well-known feature that enhances binding affinity. springermedizin.de

Table 2: Summary of QSAR Model for Predicting Benzodiazepine Activity

QSAR Model AspectDescriptionReference
Model Type2D QSAR and 3D-Field QSAR nih.govresearchgate.net
Predicted ParameterGABA-A Receptor Binding Affinity (log1/c or IC50) nih.govresearchgate.net
Performance (r²)0.75 (2D model training set); 0.98 (3D model) nih.govresearchgate.net
Key FindingA significant percentage (41%) of studied designer benzodiazepines were predicted to have high potency. nih.gov
ApplicationPreliminary risk assessment and prediction of biological activity for newly identified designer benzodiazepines. ucl.ac.ukresearchgate.net

Enzyme Kinetics and Inhibition Studies (e.g., Cytochrome P450 Enzymes) in Drug Metabolism Research

The metabolic fate of benzodiazepines is a critical aspect of their pharmacology, typically involving Phase I (oxidation, reduction) and Phase II (glucuronidation) reactions. Phase I metabolism is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 being particularly important for many benzodiazepines. tandfonline.com

However, pyrazolam appears to be an exception among benzodiazepines regarding its metabolism. Initial studies suggested that pyrazolam undergoes little to no metabolism and is excreted largely unchanged in the urine. wikipedia.orggla.ac.uk This is unusual for a benzodiazepine and suggests a low affinity for or resistance to metabolic enzymes like CYPs. sci-hub.se More recent research, however, has detected a parent glucuronide and a hydroxy-glucuronide metabolite of pyrazolam in authentic case samples, indicating that some Phase II metabolism does occur, although the parent compound remains the main analytical target in urine. gla.ac.ukresearchgate.net

In contrast, other designer benzodiazepines undergo extensive metabolism. In vitro studies using human liver microsomes (HLM) have shown that compounds like flubromazolam are metabolized by various CYP isozymes, primarily CYP3A4. tandfonline.comresearchgate.net These reactions typically involve hydroxylation. tandfonline.com Following Phase I reactions, the resulting metabolites, as well as the parent compounds, can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A4 and UGT2B10, to facilitate excretion. researchgate.net The limited metabolism of pyrazolam distinguishes it from many of its structural analogs.

Table 3: Enzymes Involved in the In Vitro Metabolism of Selected Designer Benzodiazepines

CompoundPrimary Metabolic PathwayKey Enzymes Implicated (In Vitro)
PyrazolamLimited metabolism; primarily excreted unchanged, some glucuronidation. sci-hub.seresearchgate.netUGTs (inferred) researchgate.net
FlubromazolamHydroxylation and Glucuronidation researchgate.netCYP3A4, UGTs researchgate.net
BromazolamHydroxylation and Glucuronidation researchgate.netCYP3A4, UGT1A4, UGT2B10 researchgate.net
Midazolam (Reference)Hydroxylation and Glucuronidation researchgate.netCYP3A4, UGTs researchgate.net
CloniprazepamMetabolized to clonazepam and other metabolites tandfonline.comCYPs (inferred) tandfonline.com

Computational and Theoretical Chemical Investigations of Pyrazolam D3

Molecular Modeling and Dynamics Simulations of Deuterated Compounds

Molecular dynamics simulations can model the behavior of Pyrazolam-d3 over time, providing insights into its conformational preferences and interactions within a simulated biological environment, such as a receptor binding pocket or a lipid membrane. irb.hrnih.govacs.org By comparing simulations of deuterated and non-deuterated Pyrazolam (B6416683), researchers can identify changes in hydrogen bonding patterns, van der Waals interactions, and solvent accessibility. mdpi.com For instance, studies on other deuterated ligands have shown that these subtle structural changes can affect binding affinity and receptor activation. irb.hrmdpi.com In the context of this compound, MD simulations could be used to model its interaction with the GABA-A receptor, the primary target for benzodiazepines, to predict whether deuteration enhances or diminishes binding strength. researchgate.netscielo.org.mx The integration of experimental data, such as from hydrogen-deuterium exchange mass spectrometry (HDX-MS), with MD simulations can produce highly accurate models of protein-ligand complexes. acs.orgnih.gov

PropertyC-H BondC-D BondReference
Vibrational Frequency (stretching)~2900-3300 cm⁻¹~2100-2300 cm⁻¹ nih.govoup.com
Zero-Point EnergyHigherLower nih.gov
Bond LengthLongerShorter bioforumconf.com
Bond StrengthWeakerStronger nih.gov
Molar Volume ContributionLargerSmaller irb.hr

Quantum Chemical Calculations for Understanding Isotopic Effects on Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a fundamental understanding of how isotopic substitution affects molecular properties and reactivity. ajchem-a.comdiva-portal.org These methods can accurately calculate the electronic structure and energy of a molecule, allowing for a precise quantification of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. For deuterated compounds, the stronger C-D bond requires more energy to break than a C-H bond, often leading to a slower rate of metabolism at the site of deuteration. irb.hr

For this compound, quantum chemical calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, confirming the predicted shortening of C-D bonds. ajchem-a.com

Calculate Vibrational Frequencies: Predict the infrared spectrum and confirm the shift to lower frequencies for C-D vibrational modes. ajchem-a.comajchem-a.com

Model Reaction Pathways: Investigate potential metabolic pathways. Since Pyrazolam is reported to be excreted largely unchanged, isotopic effects on metabolism might be less pronounced than for other benzodiazepines. wikipedia.org However, for related benzodiazepines that do undergo metabolism, deuteration has been shown to significantly alter metabolic profiles. acs.org Quantum calculations could model the transition states of potential enzymatic reactions (e.g., oxidation by Cytochrome P450 enzymes) to predict whether deuteration at specific sites on the this compound molecule would slow or divert metabolic processes. acs.org

Analyze Hydrogen Bonding: Studies on other systems, like the formic acid dimer, have used quantum dynamics to show that deuteration significantly influences hydrogen transfer and bonding, which could be relevant for receptor-ligand interactions. aip.org

Computational MethodApplication for Isotopic EffectsTypical Output/InsightReference
Density Functional Theory (DFT)Geometry optimization, vibrational frequency calculation, reaction pathway modeling.Optimized structures, predicted IR spectra, activation energies for metabolic reactions. irb.hrdiva-portal.org
Ab Initio Methods (e.g., MP2, CCSD)High-accuracy calculation of molecular properties and energies.Precise bond lengths, dipole moments, rotational constants, and chemical shifts. ajchem-a.comajchem-a.comnih.govacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions in a biological environment (e.g., an enzyme active site).Binding energies and reaction barriers that account for the protein environment. irb.hr
Multicomponent Ab Initio MODirect calculation of nuclear quantum effects on properties like NMR shielding.Direct prediction of deuterium (B1214612) isotope effects on NMR chemical shifts. nih.govacs.org

Prediction of Spectroscopic Properties and Chromatographic Behavior of this compound

A primary application of computational chemistry is the prediction of analytical properties, which is crucial for identifying and quantifying substances like this compound.

Chromatographic Behavior: The substitution of hydrogen with deuterium can lead to a phenomenon known as the chromatographic isotope effect. bioforumconf.com In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds are often observed to elute slightly earlier than their non-deuterated counterparts. bioforumconf.comnih.govnih.gov This is attributed to the smaller molar volume and reduced lipophilicity of the deuterated molecule, which weakens its hydrophobic interactions with the stationary phase. bioforumconf.comirb.hr For example, a study on deuterated laquinimod (B608466) showed that its retention time decreased as the number of deuterium atoms increased. bioforumconf.com Computational models can estimate binding energies between the analyte and a model of the stationary phase, providing a theoretical basis for this observed difference in retention. oup.com Therefore, it is predicted that this compound would have a slightly shorter retention time than Pyrazolam under identical RP-HPLC conditions.

Spectroscopic Properties: Computational methods can accurately predict the spectroscopic signatures of this compound:

Mass Spectrometry (MS): The most direct consequence of deuteration is an increase in molecular mass. The mass spectrum of this compound would show a molecular ion peak (M+) that is three mass units higher than that of Pyrazolam.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the chemical shifts of ²H nuclei generally mirror those of ¹H, subtle changes known as deuterium isotope effects on ¹³C or ¹H chemical shifts can be observed and calculated. nih.govnih.govacs.org Specialized computational software can predict NMR spectra for deuterated compounds, aiding in structure confirmation and assignment of experimental signals. schrodinger.com

Infrared (IR) Spectroscopy: As calculated by quantum chemical methods, the vibrational frequencies of bonds involving deuterium are significantly lower than those involving hydrogen. ajchem-a.com This results in a predictable "redshift" in the IR spectrum, where C-D stretching and bending bands appear at lower wavenumbers than the corresponding C-H bands. ajchem-a.comajchem-a.com

Analytical PropertyPredicted Effect for this compound vs. PyrazolamUnderlying PrincipleReference
Molecular Mass (MS)Mass increase of 3 DaMass of deuterium (2 Da) vs. hydrogen (1 Da)N/A (Fundamental)
RP-HPLC Retention TimeSlightly decreasedReduced lipophilicity and weaker interaction with stationary phase. bioforumconf.comnih.govoup.comnih.gov
IR C-D Stretch FrequencyShifted to lower wavenumber (e.g., ~2200 cm⁻¹)Increased reduced mass of the C-D oscillator. ajchem-a.comajchem-a.com
NMR Chemical ShiftsMinor shifts in adjacent ¹³C and ¹H nucleiDeuterium isotope effects on nuclear shielding. nih.govacs.org

Future Directions and Emerging Research Avenues for Deuterated Benzodiazepine Analogs

Advancements in Synthetic Routes for Selective Deuteration

The synthesis of deuterated organic molecules, including benzodiazepine (B76468) analogs like Pyrazolam-d3, is a cornerstone of their application in various scientific fields. Traditional methods for deuterium (B1214612) labeling often required harsh conditions, such as high temperatures and pressures, which could compromise the chemo- and regioselectivity of the deuteration process. rsc.org However, recent advancements are providing milder and more precise synthetic pathways.

One promising approach involves the use of transition metal catalysis and photocatalysis, which allow for selective deuteration under significantly milder conditions. rsc.org Electrochemical methods are also emerging as a powerful tool for the selective deuteration of organic molecules. rsc.org These techniques can offer improved control over which specific hydrogen atoms in a molecule are replaced by deuterium, a critical factor for creating effective internal standards for analytical chemistry.

The synthesis of deuterated compounds can be broadly categorized into two main strategies: the direct use of isotope-containing precursors in a synthetic route, and hydrogen/deuterium exchange reactions. symeres.com For complex molecules like benzodiazepines, the synthesis often involves multi-step processes. For instance, the synthesis of pyrazolam (B6416683) itself involves the condensation of bromazepam with methylamine (B109427), followed by nitrosylation and subsequent reactions to form the final triazolobenzodiazepine structure. wikipedia.org Creating a deuterated analog like this compound would necessitate the introduction of deuterium at a specific, stable position within this synthetic framework.

Recent research has also explored catalyst-free, multi-component reactions for the synthesis of novel benzodiazepine derivatives, which could potentially be adapted for deuteration. researchgate.net The development of such efficient and selective synthetic routes is crucial for increasing the availability and reducing the cost of deuterated standards, thereby facilitating their broader use in research. aptochem.com

Novel Applications in Proteomics and Metabolomics Research

Deuterated compounds, including benzodiazepine analogs, are invaluable tools in the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively. sigmaaldrich.comnih.gov Stable isotope labeling, in general, is a cornerstone of quantitative mass spectrometry-based proteomics and metabolomics. isotope.comcreative-proteomics.com

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used metabolic labeling technique. nih.gov While SILAC traditionally uses heavy isotopes of carbon and nitrogen, deuterium can also be employed. sigmaaldrich.com Chemical labeling with isotopically coded tags is another approach that allows for the quantitative comparison of protein levels between different samples, and is particularly useful for clinical samples where metabolic labeling is not feasible. sigmaaldrich.com

Metabolomics, the study of small molecule metabolites in a biological system, heavily relies on stable isotope tracing to understand metabolic pathways and fluxes. creative-proteomics.comnih.gov The introduction of a deuterated compound allows researchers to track its metabolic fate, providing insights into drug metabolism and the effects of xenobiotics on biological systems. symeres.com For example, stable isotope-resolved metabolomics can help in the discovery of new metabolic pathways and the identification of therapeutic targets. nih.govcreative-proteomics.com

The use of deuterated internal standards is particularly critical for accurate quantification in both proteomics and metabolomics. clearsynth.com These standards, which have a known concentration and are chemically almost identical to the analyte of interest, are added to samples to correct for variations during sample preparation and analysis, thereby improving the precision and accuracy of the results. clearsynth.comcerilliant.com

Development of Advanced Analytical Techniques for Trace Analysis

The reliable detection and quantification of benzodiazepines and their deuterated analogs, often present at very low concentrations in complex biological matrices, necessitates the use of highly sensitive and selective analytical techniques. numberanalytics.com The gold standard for this purpose is chromatography coupled with mass spectrometry. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the analysis of benzodiazepines. nih.gov These techniques offer high sensitivity, specificity, and the ability to analyze a wide range of compounds in a single run. The use of deuterated internal standards, such as this compound, is essential in these methods to ensure accurate quantification by compensating for matrix effects and variations in instrument response. clearsynth.comcerilliant.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for benzodiazepine analysis, known for its high sensitivity and specificity. nih.gov However, it often requires a derivatization step to make the analytes suitable for gas chromatography. nih.gov

Q & A

Basic Research Questions

Q. How is Pyrazolam-d3 synthesized for use as an internal standard in analytical chemistry?

  • Methodology: Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or catalytic deuteration. Key steps include purification using high-performance liquid chromatography (HPLC) and validation via nuclear magnetic resonance (NMR) to confirm isotopic purity (>98% deuterium). Stability testing under controlled conditions (e.g., pH, temperature) ensures suitability for long-term use .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Optimize parameters:

  • Ionization: Electrospray ionization (ESI) in positive mode to mitigate deuterium-related ionization efficiency loss.
  • Matrix Effects: Use matrix-matched calibration curves to account for ion suppression/enhancement in plasma or tissue homogenates .

Q. What are the critical parameters to consider when using this compound as a deuterated internal standard in mass spectrometry?

  • Methodology:

  • Deuterium Retention: Monitor for deuterium loss during sample preparation (e.g., solvent evaporation).
  • Co-elution: Ensure this compound co-elutes with the analyte to correct for matrix effects.
  • Validation: Assess precision (RSD <15%) and accuracy (85–115% recovery) across concentrations .

Advanced Research Questions

Q. How to design experiments to assess the isotopic effect of deuterium on this compound’s metabolic stability compared to non-deuterated Pyrazolam?

  • Framework (PICOT):

  • Population: Human liver microsomes or hepatocytes.
  • Intervention: Incubation with this compound.
  • Comparison: Non-deuterated Pyrazolam under identical conditions.
  • Outcome: Metabolic half-life (t½) calculated via LC-MS/MS.
  • Time: 0–120 min sampling intervals.
    • Statistical Analysis: Use paired t-tests to compare t½ values; report effect size (Cohen’s d) to quantify isotopic impact .

Q. How to validate the stability of this compound under various storage conditions in long-term pharmacokinetic studies?

  • Methodology:

  • Accelerated Stability Testing: Expose this compound to stressors (e.g., 40°C/75% RH for 6 months).
  • Degradation Analysis: Quantify degradation products via high-resolution MS; identify pathways (e.g., hydrolysis, oxidation).
  • Data Interpretation: Apply Arrhenius kinetics to predict shelf-life at standard storage conditions (25°C) .

Q. What statistical methods are recommended for analyzing discrepancies in this compound receptor binding affinity data across studies?

  • Methodology:

  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis: Stratify by assay type (e.g., radioligand vs. fluorescence polarization) and receptor subtype (e.g., GABAA α1 vs. α5).
  • Bland-Altman Plots: Visualize agreement between conflicting datasets .

Q. How to resolve contradictions in reported metabolic pathways of this compound using in vitro and in vivo models?

  • Methodology:

  • Isotopic Tracing: Administer <sup>13</sup>C-labeled this compound to track metabolite formation via MS/MS.
  • Cross-Model Comparison: Compare in vitro (microsomes) and in vivo (rodent) metabolite profiles.
  • Contradiction Resolution: Use pathway enrichment analysis to identify context-dependent enzymatic activity (e.g., CYP3A4 vs. CYP2C19 dominance) .

Methodological Considerations

  • Ethical Compliance: Ensure animal/human subject protocols adhere to institutional review boards (IRBs) for pharmacokinetic studies .
  • Data Reproducibility: Pre-register experimental designs (e.g., on Open Science Framework) to mitigate bias .
  • Framework Alignment: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.